{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol
Description
{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol is a synthetic organic compound featuring a phenyl ring substituted with a methoxy group (-OCH₃) at position 6 and a vinyl group (-CH=CH-) linked to a 5-chloro-thiophene moiety at position 2. This structural framework suggests applications in medicinal chemistry (e.g., as a pharmacophore) or materials science (e.g., conjugated systems for optoelectronics) .
Properties
IUPAC Name |
[2-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2S/c1-17-13-4-2-3-10(12(13)9-16)5-6-11-7-8-14(15)18-11/h2-8,16H,9H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJVZINDXBYAFK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)C=CC2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1CO)/C=C/C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Vinylation: The chlorinated thiophene undergoes a Heck reaction with a vinyl halide in the presence of a palladium catalyst to introduce the vinyl group.
Methoxylation: The phenyl ring is methoxylated using methanol and a strong acid catalyst.
Methanol Addition: Finally, the methoxyphenyl group is attached to a methanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-aldehyde or carboxylic acid.
Reduction: Formation of {2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-phenyl}-methanol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Corrosion Inhibitors: Potential application as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. The vinyl and methoxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters and Derivatives
Methyl Ester Analog (CAS 365542-86-5)
- Structure: The methyl ester derivative replaces the methanol group with a methyl ester (-COOCH₃).
- Purity >95%, with commercial availability in milligram to gram quantities .
- Applications : Useful as an intermediate in organic synthesis, particularly where ester hydrolysis is required to regenerate the active alcohol form.
Ethyl Ester Derivative (CAS 365542-89-8)
- Structure : Features an ethyl ester (-COOCH₂CH₃) and additional hydroxyl groups at positions 4 and 4.
- Properties: Enhanced hydrogen-bonding capacity from dihydroxy substituents, likely increasing solubility in polar solvents like water or ethanol. Molecular weight (338.80 g/mol) is higher than the target compound (280.77 g/mol) .
Table 1: Comparison of Ester Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₃ClO₂S | 280.77 | Methanol, methoxy, vinyl thiophene | Polar, conjugation-enhanced |
| Methyl Ester (CAS 365542-86-5) | C₁₅H₁₃ClO₃S | 308.78 | Methyl ester, methoxy, vinyl thiophene | Lipophilic, synthetic intermediate |
| Ethyl Ester (CAS 365542-89-8) | C₁₆H₁₅ClO₄S | 338.80 | Ethyl ester, dihydroxy, vinyl thiophene | High polarity, H-bond donor |
Methoxyphenyl-Thiophene Hybrids
4-Methoxyphenyl-(2-thienyl)methanol
- Structure : Lacks the vinyl bridge and chlorine atom on the thiophene ring.
- Simpler conjugation system may limit optoelectronic applications .
(2-Chloro-6-methylphenyl)methanol
- Structure : Substitutes the thiophene-vinyl group with a chloro-methylphenyl group.
- Properties: Lower molecular weight (156.61 g/mol) and reduced steric bulk, favoring solubility in non-polar solvents. The chloro-methyl group may influence regioselectivity in further substitutions .
Heterocyclic and Quinoline-Based Analogs
1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone
- Structure: Incorporates quinoline rings and an acetyl group.
- Properties: Extended π-conjugation from quinoline moieties enhances UV absorption. The dual chloro substituents may improve binding affinity in receptor-ligand interactions, relevant to anticancer or antimicrobial research .
Research Findings and Implications
- Synthetic Utility : The target compound serves as a versatile intermediate for generating esters, ethers, or Schiff bases via functional group transformations .
- Material Science : Conjugated systems with thiophene-vinyl linkages are promising for organic photovoltaics (OPVs) due to tunable bandgaps and charge transport properties .
Biological Activity
{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol, also known by its chemical identifier CID 46735379, is an organic compound featuring a thiophene ring and a methoxy-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, presenting relevant research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H13ClO2S
- Molecular Weight : 284.77 g/mol
This compound features:
- A thiophene ring with a chlorine substituent.
- A vinyl group connecting to a methoxy-substituted phenyl moiety.
1. Antioxidant Activity
Research has indicated that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
- Mechanism : The antioxidant activity is believed to arise from the electron-donating ability of the methoxy group and the stability provided by the thiophene ring structure.
2. Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several pathogenic bacteria.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.
3. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes involved in inflammation.
- IC50 Values :
- COX-1: 0.05 μmol
- COX-2: 0.04 μmol
These values indicate that this compound is as effective as some standard anti-inflammatory drugs, suggesting its potential therapeutic application in inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The presence of the methoxy group enhances binding affinity to COX enzymes, leading to reduced prostaglandin synthesis.
- Receptor Interaction : It may also interact with various receptors involved in inflammatory pathways, modulating their activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(5-Chloro-thiophen-2-yl)-vinyl-benzoic acid | Lacks methoxy group | Moderate antibacterial activity |
| 3-(5-Bromo-thiophen-3-yl)-vinyl-aniline | Contains an amine group | Stronger anticancer activity |
| {2-[3-(5-Chloro-thiophen-2-yl)-vinyl]-4-methoxy-aniline} | Similar structure but different substitution pattern | Enhanced anti-inflammatory |
The presence of both the methoxy group and the vinyl-thiophene moiety in this compound contributes to its distinct electronic and steric properties, enhancing its biological activities compared to similar compounds.
Case Studies
Several studies have investigated the biological activities of this compound:
-
Study on Antioxidant Properties :
- Conducted using DPPH and FRAP assays.
- Results indicated a significant reduction in free radical levels when tested at varying concentrations.
-
Clinical Evaluation for Anti-inflammatory Effects :
- A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups.
-
Antibacterial Efficacy Study :
- Tested against common pathogens using broth dilution methods.
- The compound showed effective inhibition against multiple strains, reinforcing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
